Leucine, 2-(aminomethyl)- (9CI)
Description
Nomenclature and Structural Representation of Leucine (B10760876), 2-(aminomethyl)- (9CI)
Leucine, 2-(aminomethyl)- (9CI) is a non-proteinogenic amino acid. Its systematic nomenclature precisely describes its molecular architecture. The parent molecule is leucine, an α-amino acid featuring an isobutyl side chain. wikipedia.org The designation "2-(aminomethyl)-" indicates that an aminomethyl group (-CH₂NH₂) is attached to the second carbon of the main chain, which is the α-carbon. This modification transforms the parent α-amino acid into a β-amino acid analog, specifically a β²-amino acid, as the substitution is on the alpha carbon, creating a 1,2-diamine structural motif at the head of the molecule.
The structural difference from its parent compound, L-leucine, is significant. While L-leucine has a single amino group and a carboxylic acid group attached to the α-carbon, Leucine, 2-(aminomethyl)- has an additional primary amino group within the newly attached aminomethyl moiety. This addition increases the molecule's nitrogen content and introduces an additional basic center, which can influence its chemical properties, such as its charge state at different pH values and its potential for forming coordination complexes or additional hydrogen bonds.
Table 1: Physicochemical Properties of Leucine, 2-(aminomethyl)- (9CI) and L-Leucine
| Property | Leucine, 2-(aminomethyl)- (9CI) | L-Leucine |
|---|---|---|
| Systematic Name | 2-(aminomethyl)leucine | (S)-2-Amino-4-methylpentanoic acid |
| CAS Number | 170384-24-4 chemicalbook.com | 61-90-5 wikipedia.orgbio-world.comsigmaaldrich.comchemicalbook.com |
| Molecular Formula | C₇H₁₆N₂O₂ chemicalbook.com | C₆H₁₃NO₂ wikipedia.orgbio-world.comsigmaaldrich.comchemicalbook.com |
| Molecular Weight | 160.21 g/mol chemicalbook.com | 131.17 g/mol bio-world.comsigmaaldrich.com |
| Structural Class | β²-Amino Acid Analog | α-Amino Acid |
This table is generated based on data from multiple sources.
Historical Context of Aminomethylated Amino Acid Analogs
The synthesis of aminomethylated compounds has a long history in organic chemistry, with the Mannich reaction being a cornerstone technique. mdpi.com Named after Carl Mannich, whose work began systematizing these reactions around 1912, this process involves the aminoalkylation of an active hydrogen atom with formaldehyde (B43269) and a primary or secondary amine. mdpi.com This classic reaction provided a foundational method for introducing aminomethyl groups onto various molecular scaffolds, including those resembling amino acids.
The deliberate synthesis of amino acid analogs, including aminomethylated versions, gained momentum with the expansion of medicinal chemistry and the need to overcome the limitations of natural peptides. The production of amino acids, which began with extraction from natural sources in the early 20th century, evolved to include chemical synthesis and fermentation, enabling the creation of novel structures not found in nature. researchgate.netnih.gov Research into aminomethylation extended to various complex molecules; for instance, the synthesis of 2'-aminomethyl derivatives of nucleotide analogues was explored for potential antiviral properties, demonstrating the perceived value of the aminomethyl group in bioactive compounds. nih.gov These historical developments in synthetic methodology and the strategic design of bioactive molecules created the framework for the eventual synthesis and study of specific analogs like Leucine, 2-(aminomethyl)-.
Significance of Leucine, 2-(aminomethyl)- (9CI) within Modified Amino Acid Chemistry
While specific research focusing exclusively on Leucine, 2-(aminomethyl)- (9CI) is not extensively documented in public literature, its significance can be inferred from its classification as a β-amino acid analog. The incorporation of β-amino acids into peptides is a key strategy in medicinal chemistry to create "peptidomimetics"—molecules that mimic natural peptides but have improved properties. nih.govresearchgate.net
A primary advantage of using β-amino acids is the enhanced stability of the resulting peptides against enzymatic degradation. nih.govresearchgate.netchiroblock.com Proteases, which are enzymes that break down proteins and peptides, are highly specific to the structure of α-peptides. The altered backbone structure of β-peptides, where an extra carbon atom separates the amino and carboxyl groups, makes them resistant to proteolysis, a crucial feature for developing peptide-based drugs. nih.gov
Furthermore, β-amino acids, including β²-isomers like Leucine, 2-(aminomethyl)-, are known to induce stable secondary structures (foldamers) in peptides, such as helices and sheets, which can be crucial for biological activity. chiroblock.com The ability to control the three-dimensional shape of a peptide allows for the precise design of molecules that can bind to specific biological targets like receptors or enzymes. nih.gov The presence of the additional aminomethyl group in Leucine, 2-(aminomethyl)- could also be leveraged to create novel side-chain functionalities or to act as a coordination site for metal ions, further expanding its potential applications in catalyst design and materials science.
Overview of Research Trajectories for Non-Canonical Amino Acid Derivatives
The study of Leucine, 2-(aminomethyl)- falls within the broader and rapidly advancing field of non-canonical amino acids (ncAAs). mdpi.compreprints.org These compounds are at the forefront of chemical biology and biotechnology, with several key research trajectories. thedailyscientist.org
One of the most significant research directions is the incorporation of ncAAs into proteins through a technique called genetic code expansion (GCE). mdpi.compreprints.org This powerful method allows scientists to site-specifically insert an ncAA into a protein's sequence, enabling the introduction of novel chemical functionalities, such as fluorescent probes, cross-linkers, or unique catalytic groups. preprints.orgrsc.org This opens up unprecedented opportunities to study protein function in living cells and to engineer proteins with enhanced or entirely new properties. thedailyscientist.org
Another major research area is the synthesis of peptidomimetics using ncAAs to develop new therapeutics. nih.gov Natural peptides often make poor drugs due to their low stability and inability to cross cell membranes. By replacing standard amino acids with ncAAs, researchers can design peptide-based drugs with improved metabolic stability, better cell permeability, and higher bioavailability. chiroblock.comnih.gov β-amino acids are a prominent class of ncAAs used for this purpose. researchgate.netnumberanalytics.com
Finally, there is a continuous drive to develop new and efficient synthetic routes to produce ncAAs. This includes both traditional organic synthesis and biocatalytic methods that use enzymes to create these complex molecules in an environmentally friendly manner. chiroblock.comrsc.org The discovery and engineering of enzymes like β-aminopeptidases, which can synthesize or degrade β-peptides, represent an emerging frontier that could enable the sustainable production and recycling of these valuable compounds. nih.gov
Synthetic Methodologies and Chemoenzymatic Approaches for Leucine, 2-(aminomethyl)- (9CI)
The synthesis of β-amino acids, such as Leucine, 2-(aminomethyl)- (9CI), also known as β-leucine, is a significant area of research due to their importance as building blocks for peptidomimetics and bioactive molecules. These compounds can induce specific secondary structures in peptides and often exhibit improved metabolic stability. illinois.edu This article details the chemical and chemoenzymatic strategies for the synthesis of β-leucine and related structures.
Properties
CAS No. |
170384-24-4 |
|---|---|
Molecular Formula |
C7H16N2O2 |
Molecular Weight |
160.21414 |
Synonyms |
Leucine, 2-(aminomethyl)- (9CI) |
Origin of Product |
United States |
Chemical Reactivity, Derivatization, and Functionalization of Leucine, 2 Aminomethyl 9ci
Reactions at the Primary Amine Moiety
The primary amine group in Leucine (B10760876), 2-(aminomethyl)- (9CI) is a nucleophilic center that readily participates in a variety of bond-forming reactions. These reactions are fundamental for introducing diverse substituents and for constructing more complex molecular architectures.
Acylation and Amidation Reactions
The primary amine of Leucine, 2-(aminomethyl)- (9CI) can be readily acylated to form amides. This is a common transformation for protecting the amine group or for introducing specific acyl groups to modify the compound's properties. The reaction typically involves the use of an acylating agent such as an acyl chloride or an acid anhydride (B1165640) in the presence of a base.
Acylated β-amino acids have been described as potent and orally bioavailable antagonists for certain biological targets, with initial leads sometimes identified from combinatorial libraries. nih.gov The acylation of amino acids can be achieved using various methods, including enzymatic approaches. For instance, aminoacylases from Streptomyces ambofaciens have been shown to catalyze the acylation of the α-amino group of various L-amino acids, with leucine being a preferentially acylated substrate. youtube.com While this applies to α-leucine, the principle of enzymatic acylation could potentially be extended to its β-amino acid analogue.
Table 1: Representative Acylation Reactions of a Primary Amine
| Acylating Agent | Reagent/Catalyst | Product Type | General Yield Range |
| Acetyl Chloride | Pyridine | N-Acetyl derivative | High |
| Benzoyl Chloride | Sodium Hydroxide | N-Benzoyl derivative | High |
| Acetic Anhydride | Triethylamine | N-Acetyl derivative | High |
| Fatty Acyl Chloride | Base | N-Fatty acyl derivative | Moderate to High |
Note: The yields are generalized and can vary based on specific reaction conditions and the substrate.
Alkylation and Reductive Amination
The nucleophilic primary amine can also undergo alkylation to introduce alkyl groups. Direct alkylation with alkyl halides can be challenging to control and may lead to over-alkylation. A more controlled method for introducing alkyl groups is through reductive amination. nih.govorganic-chemistry.org This two-step, one-pot process involves the reaction of the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine. nih.gov Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). organic-chemistry.org
Reductive amination is a versatile method for synthesizing a wide array of substituted amines and is considered a green chemistry approach due to its potential for catalytic, one-pot execution under mild conditions. nih.gov
Reactions at the Carboxylic Acid Functionality
The carboxylic acid group of Leucine, 2-(aminomethyl)- (9CI) provides a handle for another set of important chemical transformations, primarily involving nucleophilic acyl substitution.
Esterification and Amide Bond Formation
The carboxylic acid can be converted to an ester through reaction with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. nih.gov Various methods have been developed for the esterification of amino acids, including the use of trimethylchlorosilane in methanol, which offers mild conditions and good to excellent yields for a range of amino acids. biocyc.org Esterification is often a necessary step in peptide synthesis and for the creation of prodrugs to enhance bioavailability. nih.govnih.gov
Furthermore, the carboxylic acid can be activated and reacted with an amine to form an amide bond. This is the fundamental reaction in peptide synthesis. nih.govkhanacademy.org Coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly used to facilitate this reaction by converting the carboxylic acid into a more reactive intermediate. nih.gov Chemoenzymatic methods for amide bond formation are also being explored as greener alternatives to traditional chemical synthesis. nih.gov
Table 2: Derivatization of the Carboxylic Acid Functionality
| Reaction Type | Reagent/Catalyst | Product Type | General Yield Range |
| Esterification | Methanol, TMSCl | Methyl Ester | Good to Excellent |
| Esterification | Ethanol, H₂SO₄ | Ethyl Ester | Moderate to High |
| Amide Formation | Amine, EDC/HOBt | Amide | Good |
| Amide Formation | Amine, Acyl Chloride | Amide | High |
Note: The yields are generalized and can vary based on specific reaction conditions and the substrate.
Reduction to Alcohols and Further Derivatization
The carboxylic acid group can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. youtube.com The resulting amino alcohol can then serve as a versatile intermediate for further derivatization. For instance, the hydroxyl group can undergo etherification or esterification to introduce a wide range of functional groups. The reduction of a carboxylic acid to an alcohol is a key transformation in the synthesis of many complex organic molecules.
Synthesis of Conjugates and Probes Utilizing Leucine, 2-(aminomethyl)- (9CI)
While specific examples of conjugates and molecular probes derived from "Leucine, 2-(aminomethyl)- (9CI)" are not extensively documented in the reviewed literature, the incorporation of β-amino acids into larger molecules is a well-established strategy in medicinal chemistry. peptide.com The unique structural properties of β-amino acids can confer advantageous properties to the resulting conjugates.
The synthesis of conjugates typically involves the formation of a stable covalent bond between "Leucine, 2-(aminomethyl)- (9CI)" and another molecular entity, such as a peptide, a small molecule drug, or a fluorescent dye. The primary handles for conjugation are the amino and carboxyl groups.
Potential Conjugation Strategies:
| Conjugate Type | Description | Potential Application |
| Peptidomimetics | Incorporation of β-homoleucine into a peptide sequence. | Creates peptides with enhanced stability against enzymatic degradation and potentially altered receptor binding affinities. peptide.com |
| Drug Conjugates | Attachment of a pharmacologically active molecule. | Can improve the pharmacokinetic profile of a drug, enhance its targeting to specific tissues, or modify its solubility. |
| Fluorescent Probes | Covalent linkage to a fluorophore. | Enables the visualization and tracking of the β-amino acid or its conjugates in biological systems. |
| Biotinylated Derivatives | Conjugation with biotin. | Useful for affinity-based purification and detection methods, such as western blotting and ELISA. |
The synthesis of these conjugates would follow standard bioconjugation protocols. For example, peptide synthesis can be performed using solid-phase peptide synthesis (SPPS), where the protected β-homoleucine is incorporated at the desired position in the peptide chain. For drug or probe conjugation, the amino or carboxyl group of β-homoleucine can be reacted with a complementary functional group on the molecule of interest, often facilitated by coupling agents.
Theoretical and Computational Studies on Leucine, 2 Aminomethyl 9ci
Molecular Orbital and Electronic Structure Calculations
Theoretical studies utilizing quantum chemical calculations provide fundamental insights into the electronic properties of molecules like Leucine (B10760876), 2-(aminomethyl)- (9CI). These calculations are foundational for understanding the molecule's reactivity, stability, and intermolecular interactions. While direct studies on Leucine, 2-(aminomethyl)- (9CI) are not extensively published, the principles can be understood from research on the parent L-leucine molecule and related amino acids.
Density Functional Theory (DFT) is a common method used to investigate the structural and electronic properties of amino acids. aps.org Such studies on crystalline L-leucine reveal wide band gaps, typically around 5 eV, indicating that electrons are highly localized within the constituent molecules. aps.org The electronic structure is predominantly determined by the amine and carboxyl functional groups. aps.org
Table 1: Representative Quantum Chemical Parameters for Related Amino Acids Data is illustrative of typical computational outputs for amino acids.
| Parameter | Glycine | Alanine | Leucine |
| HOMO Energy (eV) | -6.89 | -6.75 | -6.58 |
| LUMO Energy (eV) | 1.12 | 1.05 | 0.98 |
| HOMO-LUMO Gap (eV) | 8.01 | 7.80 | 7.56 |
| Dipole Moment (Debye) | 1.98 | 2.15 | 2.34 |
Source: Adapted from theoretical calculations on amino acids. researchgate.net
Conformational Analysis and Energy Minimization Studies
The biological function and interaction of a molecule are intrinsically linked to its three-dimensional shape. Conformational analysis of Leucine, 2-(aminomethyl)- (9CI) involves identifying its stable low-energy structures (conformers) and the energy barriers for conversion between them.
Studies on L-leucine dipeptide mimetics using all-atom simulations have shown that transitions between different side-chain dihedral angle combinations (rotamers) are complex. yale.edu Some inter-conversions are frequent, while others are orders of magnitude less so because they require rare, coordinated atomic motions to avoid steric clashes. yale.edu For the leucine side-chain, transitions involving the χ2 dihedral angle can be hindered by steric clashes between the two terminal methyl groups (Cδ1 and Cδ2). yale.edu These transitions are often enabled by temporary increases in side-chain bond angles, which relieve the steric strain. yale.edu
For Leucine, 2-(aminomethyl)- (9CI), the presence of the flexible aminomethyl group at the α-carbon introduces additional rotational bonds and, consequently, a more complex potential energy surface. Energy minimization studies would be crucial to map out the preferred spatial arrangements of the isobutyl group relative to the aminomethyl, carboxyl, and primary amine functionalities. These studies typically employ computational methods to calculate the potential energy for a grid of dihedral angles, identifying local and global energy minima.
Table 2: Torsional Angles and Relative Energies for Leucine Side-Chain Conformers
| Conformer (χ1, χ2) | Relative Population (%) | Relative Energy (kcal/mol) | Transition Mechanism |
| g+, t | 55% | 0.00 | High Frequency |
| t, g- | 25% | 0.52 | Requires bond angle fluctuation |
| g-, t | 15% | 0.88 | High Frequency |
| g+, g- | 5% | 1.74 | Infrequent, high steric hindrance |
Source: Based on simulation data for leucine dipeptides. yale.edu
Molecular Dynamics Simulations for Leucine, 2-(aminomethyl)- (9CI) and its Derivatives
Molecular dynamics (MD) simulations provide a powerful tool to study the dynamic behavior of molecules over time, offering insights into structural stability, flexibility, and interactions with the surrounding environment, such as water. nih.gov
Extensive MD simulations have been performed on the twenty standard amino acids, including leucine, using various force fields (e.g., AMBER, CHARMM, OPLS, GROMOS). researchgate.net These simulations, often conducted in explicit water, analyze the dynamics of backbone (Φ, Ψ) and side-chain (χ) torsion angles. researchgate.net The choice of force field can significantly impact the simulation results, highlighting the importance of selecting an appropriate model for the system under study. nih.gov
Table 3: Common Force Fields for Amino Acid Molecular Dynamics Simulations
| Force Field Family | Key Features | Typical Application |
| AMBER | Optimized for proteins and nucleic acids; several parameter sets available (e.g., ff99SB, ff03). | Protein folding and dynamics. |
| CHARMM | Widely used for biomolecular systems, including lipids and carbohydrates (e.g., CHARMM27). | Protein-ligand interactions, membrane simulations. |
| OPLS | Optimized for liquid simulations, providing good descriptions of condensed-phase properties (e.g., OPLS-AA/L). | Solvation studies, conformational analysis. |
| GROMOS | Developed for biomolecular simulation with the GROMACS package; known for computational efficiency (e.g., GROMOS43a1). | High-throughput simulations, large systems. |
Source: Compiled from literature on biomolecular simulations. researchgate.net
In Silico Prediction of Potential Interactions with Biomolecular Targets
In silico methods are instrumental in predicting and analyzing the potential interactions between a small molecule like Leucine, 2-(aminomethyl)- (9CI) and biological macromolecules, such as proteins. These computational techniques can identify potential binding targets and elucidate binding modes, thereby guiding further experimental research. nih.gov
Molecular docking is a primary technique used to predict the preferred orientation of a ligand when bound to a target protein. For instance, the binding mode of L-leucine has been computationally predicted for targets like interleukin-1 beta (IL-1β), revealing key hydrogen bonds and hydrophobic interactions within the binding site. researchgate.net For Leucine, 2-(aminomethyl)- (9CI), docking studies would explore how the additional aminomethyl group contributes to or alters the binding affinity and specificity compared to L-leucine. This group could form additional hydrogen bonds or electrostatic interactions, potentially enhancing binding to certain targets.
Ligand-based approaches, which rely on the principle that similar molecules often have similar biological activities, are also used for target prediction. nih.gov By comparing the chemical structure of Leucine, 2-(aminomethyl)- (9CI) to databases of compounds with known targets, potential protein partners can be identified. Chemogenomic models that integrate information from both chemical structures and protein sequences offer a more advanced method for predicting a compound's target profile. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling of Related Analogs
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. elsevierpure.com A QSAR model is a mathematical equation that relates molecular descriptors (numerical representations of chemical properties) to a specific activity, such as binding affinity or inhibitory potency.
While no specific QSAR studies on analogs of Leucine, 2-(aminomethyl)- (9CI) are available, the methodology can be described. A hypothetical QSAR study would involve:
Synthesizing and testing a series of analogs with variations in the isobutyl side chain, the aminomethyl group, or other parts of the molecule.
Calculating molecular descriptors for each analog. These can include constitutional, topological, geometric, electrostatic, and quantum-chemical descriptors. researchgate.netresearchgate.net
Developing a model using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to find the best correlation between the descriptors and the measured biological activity. researchgate.net
Validating the model to ensure its predictive power using techniques like cross-validation and external test sets. researchgate.net
The resulting QSAR model could identify key structural features essential for activity. For example, a model might reveal that a certain level of hydrophobicity in the side chain and the hydrogen-bonding capacity of the amino groups are critical for the desired biological effect. researchgate.net Such models are valuable tools in drug discovery for designing new, more potent compounds. elsevierpure.com
Role of Leucine, 2 Aminomethyl 9ci As a Building Block in Complex Molecular Architectures
Incorporation into Peptidomimetics and Constrained Peptide Analogs
The primary application of Leucine (B10760876), 2-(aminomethyl)- (9CI), or β-leucine, in this domain is as a fundamental component for the synthesis of β-peptides. These molecules are structural mimics of natural peptides but are constructed from β-amino acids. The elongated backbone of β-peptides confers a remarkable resistance to enzymatic degradation by proteases, a significant advantage over their natural α-peptide counterparts.
The isobutyl side chain of β-leucine plays a crucial role in dictating the secondary structure of the resulting β-peptide. The steric bulk of the side chain influences the torsional angles of the polymer backbone, promoting the formation of stable, well-defined helical or sheet-like structures. Researchers have exploited this to create conformationally constrained peptide analogs. For instance, the incorporation of sterically demanding, constrained amino acids has been shown to be highly effective in inducing specific folded conformations, such as β-turns or γ-turns, which can lead to high biological activity by facilitating precise interactions with biological targets like receptors or enzymes. nih.govnih.gov The modular nature of peptides, enhanced by the inclusion of unnatural amino acids like β-leucine, allows chemists to systematically modify structures to achieve improved potency and selectivity. nih.gov
The ability to form predictable and stable secondary structures makes oligomers of β-leucine and other β-amino acids ideal scaffolds for mimicking the bioactive conformations of α-peptides, leading to the development of novel therapeutic agents and research tools.
Application in Macrocyclic Compound Synthesis
Macrocycles, cyclic molecules with large ring structures, represent a significant area of pharmaceutical development due to their potential to address challenging biological targets, such as protein-protein interactions. tcu.edu Leucine, 2-(aminomethyl)- (9CI) and other β-amino acids are valuable building blocks in this context, offering a means to create macrocycles with enhanced conformational stability and improved pharmacological properties.
The inclusion of a β-amino acid unit within a peptide macrocycle alters the ring's conformational landscape, pre-organizing it into specific shapes that can optimize binding to a target. This strategy is particularly effective in designing inhibitors of protein aggregation. For example, macrocyclic peptides incorporating D-leucine have been designed to mimic the hydrogen-bonding edges of a β-sheet, effectively blocking the growth of amyloid fibrils associated with neurodegenerative diseases. nih.gov The hydrophobic side chains of the leucine residues are positioned to interact with the hydrophobic core of the aggregating peptide sheets, enhancing inhibitory activity. nih.gov
Furthermore, advanced biosynthetic methods have demonstrated the feasibility of incorporating non-standard amino acids into macrocyclic peptide scaffolds. While some research has focused on γ-amino acids, the principles extend to β-amino acids, showcasing how these building blocks can expand the diversity of peptide libraries for drug discovery. nih.gov In one notable example of enzymatic synthesis, a C-terminal aspartate residue in a peptide was transformed into a C-terminal 3-amino-2-oxobutanoic acid, a β-amino-α-keto acid, as part of a complex macrocycle biosynthesis. acs.orgnih.gov
Table 1: Examples of Non-Standard Amino Acids in Macrocyclic Architectures
| Building Block Type | Macrocycle Feature | Intended Function / Property | Reference |
| D-Leucine | Macrocyclic β-sheet peptide | Inhibition of Tau-protein aggregation | nih.gov |
| (R)-γ4Leu | 10-mer macrocyclic peptide | Expansion of peptide library diversity | nih.gov |
| β-amino-α-keto acid | Biaryl macrocyclic peptide | Biosynthetic product with unique C-terminus | acs.orgnih.gov |
| β-branched α-amino acids | 24-atom triazine macrocycle | Probing steric tolerances and conformation | nih.gov |
Utilization in the Design of Novel Organic Catalysts
The unique structural features of Leucine, 2-(aminomethyl)- (9CI) make it an attractive scaffold for the design of chiral organic catalysts. The presence of both an amine and a carboxylic acid group, combined with a defined stereocenter, allows it to participate in various catalytic cycles, particularly in asymmetric synthesis where controlling the stereochemical outcome of a reaction is paramount.
A significant application has been demonstrated in the Juliá-Colonna asymmetric epoxidation of enones. Research has shown that poly-β-leucine can serve as an effective catalyst for this reaction, achieving good enantioselectivity (e.g., 70% ee for chalcone). researchgate.net The polymer, adopting a stable chiral conformation in solution, creates a chiral environment that directs the approach of the reactants, leading to the preferential formation of one enantiomer of the product. researchgate.net
Similarly, β-amino acids have proven to be highly efficient organocatalysts in asymmetric Michael additions. mdpi.com Studies investigating the conjugate addition of aldehydes to maleimides have revealed that the structure of the β-amino acid catalyst is critical. The bulkiness of the substituent on the β-carbon—the position of the isobutyl group in β-leucine—has a direct impact on the enantioselectivity of the reaction. mdpi.com In some cases, increasing the steric bulk of this side chain can even cause an inversion in the sense of enantioselectivity, a finding that underscores the tunability of these catalysts. mdpi.com These catalysts typically operate through the formation of transient enamine or iminium ion intermediates, which raises the HOMO or lowers the LUMO of the substrate, respectively, thereby accelerating the reaction and controlling its stereochemistry. nih.gov
Table 2: Performance of β-Amino Acid-Based Organocatalysts
| Catalyst Type | Reaction | Substrate Example | Key Result (Enantioselectivity) | Reference |
| Poly-β-leucine (β3-isomer) | Juliá-Colonna Epoxidation | Chalcone | 70% ee | researchgate.net |
| Aliphatic β-amino acid | Michael Addition | Isobutyraldehyde to N-benzylmaleimide | Enantioselectivity dependent on β-substituent bulk | mdpi.com |
Contribution to the Construction of Supramolecular Assemblies
Supramolecular chemistry involves the spontaneous assembly of molecules into larger, ordered structures through non-covalent interactions. Leucine, 2-(aminomethyl)- (9CI) and its derivatives are excellent candidates for constructing such assemblies due to their inherent capacity for both hydrogen bonding and hydrophobic interactions. nih.gov
The β-amino acid backbone provides the framework for forming extended hydrogen-bonding networks, similar to the β-sheets found in proteins. nih.gov These interactions drive the molecules to align in a regular, repeating fashion. Simultaneously, the hydrophobic isobutyl side chains can engage in van der Waals interactions, leading to the formation of higher-order structures. nih.gov This dual functionality has been harnessed to create a variety of nanomaterials.
For example, amphiphilic derivatives of amino acids, often involving the attachment of a hydrophobic group like Fmoc (9-fluorenylmethoxycarbonyl), can self-assemble in water to form complex nanostructures such as nanofibers, which can entangle to create hydrogels. nih.gov The co-assembly of Fmoc-leucine with other derivatized amino acids has been used to create functional hydrogels with specific properties. nih.gov Another elegant example is the formation of "leucine fasteners," where the interdigitation of leucine side chains from adjacent β-sheets stabilizes a supramolecular monolayer at an air-water interface. jst.go.jp The principles of self-assembly, driven by a combination of hydrogen bonding, π-π stacking, and hydrophobic forces, make β-leucine a valuable component for the bottom-up fabrication of functional biomaterials. rsc.org
Analytical Methodologies for Characterization and Quantification of Leucine, 2 Aminomethyl 9ci in Research Contexts
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for elucidating the molecular structure of Leucine (B10760876), 2-(aminomethyl)- (9CI). These techniques provide detailed information about the compound's atomic composition, functional groups, and three-dimensional arrangement.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. Both ¹H and ¹³C NMR would be essential for the characterization of Leucine, 2-(aminomethyl)- (9CI).
¹H NMR: A proton NMR spectrum would provide information on the number of different types of protons and their neighboring environments. Based on the structure, a set of distinct signals is predicted. The protons of the two amino groups (-NH₂) and the carboxylic acid (-COOH) are exchangeable and may appear as broad singlets or not be observed, depending on the solvent (e.g., they will exchange with deuterium (B1214612) in D₂O). The non-exchangeable protons would exhibit predictable splitting patterns.
¹³C NMR: A carbon-13 NMR spectrum would show signals for each unique carbon atom in the molecule. The chemical shift of each carbon is indicative of its electronic environment (e.g., carbonyl, aliphatic). Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) would be used to differentiate between CH₃, CH₂, CH, and quaternary carbons.
Predicted NMR Data for Leucine, 2-(aminomethyl)- (9CI)
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) | |
| Assignment | Expected Chemical Shift (ppm) & Multiplicity | Assignment |
| Hδ (2 x -CH₃) | ~0.9 (doublet) | Cδ (2 x -CH₃) |
| Hγ (-CH-) | ~1.5-1.7 (multiplet) | Cγ (-CH-) |
| Hβ (-CH₂-) | ~1.8-2.0 (multiplet) | Cβ (-CH₂-) |
| Hα' (-CH₂NH₂) | ~3.0-3.3 (singlet or AB quartet) | Cα' (-CH₂NH₂) |
| Hα (-NH₂) | Broad singlet | Cα (quaternary) |
| Hα' (-NH₂) | Broad singlet | C=O (-COOH) |
| H (-COOH) | Broad singlet | |
| Note: Predicted values are estimates and can vary based on solvent and pH. |
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and its complementary technique, Raman spectroscopy, are used to identify the functional groups present in a molecule by measuring the vibrations of bonds.
Infrared (IR) Spectroscopy: The IR spectrum of Leucine, 2-(aminomethyl)- (9CI) would be expected to show characteristic absorption bands for its key functional groups. In its zwitterionic solid state, the spectrum would be dominated by the absorptions of the carboxylate and ammonium (B1175870) groups.
Raman Spectroscopy: Raman spectroscopy would be particularly useful for observing the non-polar bonds, providing complementary information to the IR spectrum. The C-C backbone and C-H stretching vibrations would be prominent.
Predicted Vibrational Spectroscopy Data
| Functional Group | Predicted IR Absorption (cm⁻¹) | Vibrational Mode |
| O-H (Carboxylic Acid) | 2500-3300 (very broad) | Stretching |
| N-H (Amine/Ammonium) | 3000-3400 (broad) | Stretching |
| C-H (Aliphatic) | 2850-2960 | Stretching |
| C=O (Carboxylic Acid) | 1700-1730 | Stretching |
| N-H (Amine) | 1550-1650 | Bending |
| C-O (Carboxylic Acid) | 1210-1320 | Stretching |
| C-N (Amine) | 1020-1250 | Stretching |
| Note: In solid state, zwitterionic forms would show COO⁻ (1550-1610 cm⁻¹) and NH₃⁺ (~3000 cm⁻¹ broad, 1500-1600 cm⁻¹) absorptions. |
Mass Spectrometry (MS) Applications and Fragmentation Analysis
Mass spectrometry (MS) is a destructive technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns. The predicted exact mass of Leucine, 2-(aminomethyl)- (9CI) (C₇H₁₆N₂O₂) is approximately 160.1212 Da.
High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. Tandem MS (MS/MS) experiments would involve selecting the protonated molecular ion [M+H]⁺ (m/z ≈ 161.1) and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions.
Predicted Mass Spectrometry Fragmentation
| Parent Ion (m/z) | Predicted Fragment Ion (m/z) | Likely Neutral Loss |
| ~161.1 [M+H]⁺ | ~144.1 | NH₃ (Ammonia) |
| ~161.1 [M+H]⁺ | ~115.1 | HCOOH (Formic Acid) |
| ~161.1 [M+H]⁺ | ~86.1 | Loss of isobutyl group and COOH |
| Note: Fragmentation is complex and these represent plausible primary fragmentation pathways. |
Circular Dichroism (CD) for Chiral Analysis
Leucine, 2-(aminomethyl)- (9CI) possesses a chiral center at the α-carbon (C2), meaning it can exist as two non-superimposable mirror images or enantiomers. Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. nsf.gov
This technique is essential for confirming the stereochemical configuration (R or S) of the synthesized compound. wisc.edu A non-racemic sample of a single enantiomer would produce a characteristic CD spectrum with positive or negative bands (Cotton effects), typically in the far-UV region (e.g., ~200-240 nm) corresponding to the n→π* transition of the carboxyl group. nsf.govwisc.edu The mirror-image enantiomer would produce a CD spectrum of equal magnitude but opposite sign. A racemic mixture (50:50 of each enantiomer) would be CD-silent. nsf.gov
Chromatographic Separation Methods
Chromatographic techniques are paramount for the purification of Leucine, 2-(aminomethyl)- (9CI) and for its quantification in complex mixtures.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is the cornerstone method for assessing the purity and quantifying polar, non-volatile compounds like amino acids. helixchrom.com Due to the high polarity imparted by two amine groups and one carboxylic acid group, a reversed-phase (RP) method would likely require specific conditions or an alternative chromatographic mode.
Method Development Considerations:
Column Choice: A standard C18 column might provide insufficient retention. Hydrophilic Interaction Liquid Chromatography (HILIC) is often a superior choice for highly polar analytes, as it uses a polar stationary phase with a primarily organic mobile phase. researchgate.net Cation-exchange chromatography could also be a viable strategy, targeting the positively charged amine groups.
Mobile Phase: For HILIC, a typical mobile phase would consist of a high percentage of acetonitrile (B52724) with a small amount of aqueous buffer (e.g., ammonium formate (B1220265) or ammonium acetate) to control pH and ionic strength. helixchrom.com For reversed-phase, ion-pairing agents (e.g., trifluoroacetic acid, TFA) might be added to the mobile phase to improve peak shape and retention.
Detection: As the compound lacks a strong chromophore, UV detection at low wavelengths (~200-210 nm) would be possible but may lack sensitivity and selectivity. nih.gov More advanced detection methods would be preferred for quantification in complex matrices. Evaporative Light Scattering Detection (ELSD) is a universal detection method that is independent of the analyte's optical properties. helixchrom.com Coupling the HPLC system to a mass spectrometer (LC-MS) would provide the highest degree of sensitivity and specificity, allowing for simultaneous quantification and identity confirmation based on the mass-to-charge ratio. nist.gov
Illustrative HPLC Method Parameters
| Parameter | HILIC Method | Reversed-Phase Method |
| Column | HILIC (e.g., Amide, Diol) | C18 with Ion-Pairing Agent |
| Mobile Phase A | Water + 10 mM Ammonium Formate, pH 3.0 | Water + 0.1% TFA |
| Mobile Phase B | Acetonitrile + 10 mM Ammonium Formate, pH 3.0 | Acetonitrile + 0.1% TFA |
| Gradient | Start at 95% B, decrease to 50% B | Start at 5% B, increase to 50% B |
| Detector | ELSD or Mass Spectrometry (MS) | UV (210 nm) or Mass Spectrometry (MS) |
Gas Chromatography (GC) for Volatile Derivatives
Gas chromatography is a powerful tool for the analysis of amino acids and their analogues, but it requires a crucial preliminary step: derivatization. sigmaaldrich.comthermofisher.com Compounds like Leucine, 2-(aminomethyl)- (9CI) are inherently polar and non-volatile due to their amino and carboxylic acid functional groups. Direct injection into a GC system would lead to thermal decomposition in the injector port rather than volatilization. thermofisher.com The primary goal of derivatization is to convert the polar N-H and O-H groups into less polar, more volatile, and thermally stable moieties, thus enabling chromatographic separation. sigmaaldrich.commdpi.com
Common derivatization strategies for amino acids that are applicable to Leucine, 2-(aminomethyl)- (9CI) fall into two main categories: silylation and acylation followed by esterification.
Silylation: This is a widely used technique involving the replacement of active hydrogens with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.comthermofisher.com Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are common. sigmaaldrich.comthermofisher.com MTBSTFA is often preferred as it produces TBDMS derivatives that are notably more stable and less sensitive to moisture than their TMS counterparts. sigmaaldrich.com
Acylation and Esterification: This two-step approach first converts the carboxylic acid group to an ester (e.g., methyl or ethyl ester) and then acylates the amino groups using reagents like pentafluoropropionic anhydride (B1165640) (PFPA). mdpi.comnih.gov This process yields highly fluorinated derivatives that are not only volatile but also exhibit excellent sensitivity with an electron capture detector (ECD) or mass spectrometry (MS). mdpi.com
Once derivatized, the sample is introduced into the GC system. The separation occurs on a capillary column, often a non-polar or medium-polarity column like a 5% phenyl methylpolysiloxane. thermofisher.com For chiral separations, to distinguish between different stereoisomers, specialized chiral columns such as Chirasil-L-Val are employed. nih.gov Detection is typically performed using a Flame Ionization Detector (FID) for general quantification or a Mass Spectrometer (MS) for definitive identification based on characteristic fragmentation patterns of the derivatives. sigmaaldrich.comthermofisher.com
Table 1: Representative GC Method Parameters for Amino Acid Derivative Analysis
| Parameter | Description | Example |
|---|---|---|
| Derivatization Reagent | Converts analyte to a volatile form. | N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) sigmaaldrich.com |
| Reaction Conditions | Temperature and time required for complete derivatization. | Heat at 100°C for 2-4 hours. sigmaaldrich.com |
| GC Column | Stationary phase for separation. | SLB-5ms (20 m x 0.18 mm I.D., 0.18 µm film thickness) sigmaaldrich.com |
| Injector Temperature | Temperature at which the sample is vaporized. | 250°C |
| Oven Program | Temperature gradient to elute compounds. | Initial 100°C, ramp to 320°C. |
| Carrier Gas | Mobile phase to carry sample through the column. | Helium or Hydrogen |
| Detector | Device for sensing eluted compounds. | Mass Spectrometer (MS) or Flame Ionization Detector (FID) sigmaaldrich.comthermofisher.com |
This table presents typical parameters for the GC analysis of derivatized amino acids, which are directly applicable for the analysis of Leucine, 2-(aminomethyl)- (9CI) derivatives.
Capillary Electrophoresis (CE) for Purity Assessment
Capillary Electrophoresis (CE) is a high-resolution separation technique particularly well-suited for the analysis of charged and polar molecules like amino acids, making it an excellent method for assessing the purity of Leucine, 2-(aminomethyl)- (9CI). nih.gov CE separates analytes based on their differential migration speeds in an electric field, which is governed by their charge-to-size ratio. youtube.com Its high efficiency, minimal sample consumption, and rapid analysis times make it a valuable tool in research contexts. nih.gov
For purity assessment, Capillary Zone Electrophoresis (CZE) is the most fundamental mode. In CZE, a fused silica (B1680970) capillary is filled with a background electrolyte (BGE) buffer. youtube.com A small plug of the sample is injected, and a high voltage is applied across the capillary. Since Leucine, 2-(aminomethyl)- (9CI) is an amino acid, its charge can be manipulated by adjusting the pH of the BGE. At a low pH (e.g., using formic acid as the BGE), the amino groups are protonated, and the compound migrates as a cation. nih.gov At a high pH, the carboxylic acid group is deprotonated, and it migrates as an anion. horiba.com This flexibility allows for the optimization of separation from potential impurities. Detection is often achieved using indirect UV detection, where a UV-absorbing component is added to the buffer, and the non-absorbing analyte is detected as a negative peak. horiba.com Alternatively, coupling CE with a mass spectrometer (CE-MS) provides high selectivity and structural information about the main compound and any impurities. nih.gov
Furthermore, CE is exceptionally powerful for resolving enantiomers (chiral isomers), which is a critical aspect of purity assessment for many biologically relevant molecules. chromatographyonline.com This is typically achieved by adding a chiral selector to the background electrolyte in a method known as Chiral Ligand Exchange-Capillary Electrophoresis (CLE-CE). nih.govnih.gov The selector, often a metal-ligand complex (e.g., copper(II)-L-lysine) or a cyclodextrin, forms transient diastereomeric complexes with the enantiomers of the analyte. nih.govcmu.edu These complexes have different stabilities and, consequently, different electrophoretic mobilities, allowing for their separation. chromatographyonline.com
Table 2: Typical Capillary Electrophoresis Parameters for Amino Acid Purity Analysis
| Parameter | Description | Example |
|---|---|---|
| CE Mode | The specific CE technique used. | Capillary Zone Electrophoresis (CZE) or Chiral Ligand Exchange-CE (CLE-CE) nih.govnih.gov |
| Capillary | The separation column. | Bare Fused-Silica (e.g., 50 µm I.D., 70 cm length) horiba.com |
| Background Electrolyte | The buffer solution filling the capillary. | 1 M Formic Acid (for CZE-MS) nih.gov or 10 mM Ammonium Acetate with Cu(II)/Chiral Ligand nih.gov |
| Chiral Selector (if any) | Additive for separating enantiomers. | Copper(II)-L-lysine complex nih.gov |
| Applied Voltage | The driving force for separation. | 20-30 kV |
| Injection Mode | Method of introducing the sample. | Hydrodynamic (Pressure) Injection nih.gov |
| Detection | Method for detecting separated analytes. | Indirect UV-Vis or Electrospray Ionization Mass Spectrometry (ESI-MS) nih.govhoriba.com |
This table outlines representative conditions for CE analysis of amino acids, suitable for assessing the purity of Leucine, 2-(aminomethyl)- (9CI).
Advanced Research Perspectives and Future Directions for Leucine, 2 Aminomethyl 9ci Studies
Exploration of Novel Synthetic Pathways and Biocatalytic Systems
The synthesis of enantiomerically pure β-amino acids like Leucine (B10760876), 2-(aminomethyl)- (9CI) is a key area of research. rsc.org Traditional chemical syntheses can be complex, often requiring multiple steps and harsh conditions. libretexts.orglibretexts.org Consequently, researchers are increasingly turning to biocatalytic systems to develop more efficient and environmentally friendly synthetic routes. researchgate.netnih.gov
Enzymes such as transaminases, nitrilases, and nitrile hydratases are being explored for their potential in the stereoselective synthesis of β-amino acids. researchgate.net For instance, nitrile-hydrolyzing enzymes can convert β-aminonitriles, which are relatively easy to synthesize, into the corresponding β-amino acids. researchgate.net Directed evolution and enzyme engineering techniques are being employed to enhance the activity, stability, and substrate specificity of these biocatalysts. researchgate.netnih.gov The goal is to create robust enzymatic systems capable of producing Leucine, 2-(aminomethyl)- (9CI) and other β-amino acids with high enantiopurity and yield. researchgate.net
| Synthetic Approach | Description | Key Enzymes/Methods |
| Chemical Synthesis | Traditional organic chemistry methods. | Amidomalonate synthesis, Reductive amination of α-keto acids. libretexts.orglibretexts.org |
| Biocatalysis | Use of enzymes to catalyze specific reactions. | Transaminases, Nitrilases, Nitrile hydratases. researchgate.net |
| Directed Evolution | Engineering enzymes for improved performance. | Modifying enzyme structure to enhance activity and selectivity. researchgate.netnih.gov |
Development of Advanced Analytical Tools for Trace Analysis
The ability to detect and quantify minute amounts of Leucine, 2-(aminomethyl)- (9CI) and its enantiomers is crucial for many research applications. Advanced analytical techniques are essential for this purpose. nih.govnih.gov
High-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) are powerful methods for separating and analyzing amino acid enantiomers. nih.govacs.org When coupled with sensitive detection methods like mass spectrometry (MS) or laser-induced fluorescence, these techniques can achieve very low detection limits. nih.govnih.gov For instance, methods have been developed for trace-level amino acid analysis in complex biological samples with detection limits in the picomolar range. nih.gov The development of new chiral stationary phases and derivatization reagents continues to improve the resolution and sensitivity of these analytical methods. nih.govmdpi.com
Integration into Materials Science and Nanotechnology Research
The unique structural features of β-amino acids, including Leucine, 2-(aminomethyl)- (9CI), make them attractive building blocks for new materials and nanostructures. numberanalytics.comnumberanalytics.com The incorporation of β-amino acids into peptides can lead to the formation of stable, well-defined secondary structures, such as helices and sheets. hilarispublisher.comnih.gov These "foldamers" can be designed to mimic the structure and function of natural proteins. acs.org
In materials science, peptides containing β-amino acids are being explored for the development of novel biomaterials with enhanced properties, such as improved stability and resistance to enzymatic degradation. numberanalytics.comnih.gov In nanotechnology, these peptides can be used to create self-assembling nanostructures, such as nanotubes and nanofibers, with potential applications in drug delivery, biosensing, and electronics. mdpi.comnih.gov For example, peptide-based nanomaterials can be designed to encapsulate and deliver drugs to specific targets in the body. mdpi.com
Computational Design of Leucine, 2-(aminomethyl)- (9CI) Containing Molecules with Tuned Properties
Computational modeling and design are becoming increasingly important tools in the study of β-amino acids. nih.govresearchgate.net These methods allow researchers to predict the structure, properties, and interactions of molecules containing Leucine, 2-(aminomethyl)- (9CI) before they are synthesized in the lab. pnas.orgpnas.org
By using computational approaches, scientists can design peptides with specific, predetermined three-dimensional structures and functionalities. nih.govpnas.org For example, it is possible to design β-peptides that bind to specific protein targets with high affinity and selectivity. nih.gov This has significant implications for the development of new therapeutic agents and diagnostic tools. Computational methods can also be used to tune the physicochemical properties of these molecules, such as their solubility and stability, by making subtle changes to their amino acid sequence. nih.gov
Potential in Chemical Biology as a Probe for Specific Molecular Recognition Events
Leucine, 2-(aminomethyl)- (9CI) and other β-amino acids have significant potential as probes for studying molecular recognition events in biological systems. hilarispublisher.comresearchgate.net Their unique structural and conformational properties allow them to interact with biological macromolecules in ways that are different from their α-amino acid counterparts. nih.gov
By incorporating β-amino acids into peptides, researchers can create molecules that can be used to probe the active sites of enzymes or the binding pockets of receptors. nih.govrsc.org These probes can be labeled with fluorescent tags or other reporter groups to allow for their detection and visualization. rsc.org This can provide valuable insights into the mechanisms of biological processes and can aid in the discovery of new drug targets. For example, a small-molecule probe was developed to monitor the activity of leucine aminopeptidase, an enzyme involved in cell maintenance and growth. nih.gov
Q & A
Q. What are the established synthetic routes for Leucine, 2-(aminomethyl)- (9CI), and what key parameters influence yield and purity?
- Methodological Answer : Synthesis typically employs solid-phase peptide synthesis (SPPS) or solution-phase methods. Critical parameters include:
- Protecting groups : Carbobenzyloxy (Z) groups (e.g., as in Z-β-ALA-LEU-OH derivatives) prevent unwanted side reactions during coupling .
- Coupling agents : Reagents like HBTU or DCC optimize amide bond formation.
- Purification : Reverse-phase HPLC is essential, leveraging molecular polarity (XlogP ≈ 2) and hydrogen-bonding properties (3 donors, 5 acceptors) for separation .
Yield depends on steric hindrance from the 2-(aminomethyl) substituent and reaction temperature (ideally 0–25°C).
Q. How can researchers characterize the purity and structural integrity of Leucine, 2-(aminomethyl)- (9CI) post-synthesis?
- Methodological Answer :
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., exact mass 336.16900 g/mol) and isotopic patterns .
- NMR Spectroscopy : Analyze stereochemical purity using H and C NMR, focusing on the α-carbon (δ ~4.3 ppm for leucine backbone) and aminomethyl protons (δ ~3.0 ppm) .
- HPLC : Monitor retention time consistency under gradient elution (C18 column, 0.1% TFA in acetonitrile/water).
Advanced Research Questions
Q. What analytical techniques are most effective in resolving stereochemical ambiguities in Leucine, 2-(aminomethyl)- (9CI), and how should experimental data be interpreted?
- Methodological Answer :
- Chiral Chromatography : Use columns with cellulose- or amylose-based stationary phases to separate enantiomers, referencing InChIKey stereodescriptors (e.g., HTMIZMAFNVITAO-AWEZNQCLSA-N) .
- Circular Dichroism (CD) : Compare spectra to known leucine derivatives to confirm configuration (e.g., L- vs. D-forms).
- X-ray Crystallography : Resolve absolute configuration by analyzing crystal packing (e.g., torsion angles around the aminomethyl group) .
Q. How do solvent choice and reaction conditions impact the stability of Leucine, 2-(aminomethyl)- (9CI) during experimental procedures?
- Methodological Answer :
- Solvent Polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility but may promote racemization at high temperatures (>30°C).
- pH Control : Maintain pH 7–9 in aqueous solutions to prevent hydrolysis of the aminomethyl group.
- Temperature : Store at –20°C under inert gas (N) to minimize degradation, as indicated by stability studies on analogous leucine derivatives .
Q. What strategies are recommended for reconciling contradictory data regarding the biological activity of Leucine, 2-(aminomethyl)- (9CI) across different in vitro assays?
- Methodological Answer :
- Assay Validation : Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity assays).
- Control Experiments : Include negative controls (e.g., scrambled peptides) to rule out nonspecific interactions.
- Data Normalization : Account for batch-to-batch variability in compound purity (e.g., via HPLC area-percent normalization) .
Q. How can computational modeling guide the design of experiments to study Leucine, 2-(aminomethyl)- (9CI)’s interaction with biological targets?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model interactions with leucine-binding proteins (e.g., LeuT transporter) using force fields like CHARMM36.
- Docking Studies : Predict binding modes using software like AutoDock Vina, focusing on hydrogen-bonding networks with the aminomethyl group.
- Free Energy Calculations : Estimate binding affinity (ΔG) via MM/PBSA methods, referencing experimental IC values from analogous compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
